Thermal Decomposition and Controlled-Release Profile vs. Free Ethyl Vanillin
Ethyl vanillin beta-D-glucopyranoside decomposes on heating without boiling, with a JECFA-reported melting point of 199–200 °C [1]. Thermogravimetric analysis (TGA) indicates that release of the ethyl vanillin aglycone from the glucoside matrix occurs at approximately 260 °C [2]. In contrast, free ethyl vanillin exhibits a boiling point of approximately 295 °C (with decomposition) [3]. This means the glucoside releases its active aroma payload within a distinct, lower thermal window than the free aglycone's volatilization range, providing a controlled-release mechanism that free ethyl vanillin cannot replicate.
| Evidence Dimension | Thermal decomposition/release temperature |
|---|---|
| Target Compound Data | mp 199–200 °C; aglycone release at ~260 °C (TGA, matrix-dependent) |
| Comparator Or Baseline | Free ethyl vanillin: bp ~295 °C (decomposes); volatilizes directly without controlled-release mechanism |
| Quantified Difference | Glucoside aglycone release ~260 °C vs. free EV volatilization ~295 °C; glucoside is non-volatile below decomposition threshold |
| Conditions | JECFA specification; TGA of encapsulated formulations (separate study) |
Why This Matters
In baked goods and heated tobacco products where processing temperatures reach 150–250 °C, the glucoside prevents premature aroma loss during mixing and storage while ensuring delivery during the high-temperature consumption phase—a dual functionality unattainable with free ethyl vanillin.
- [1] FAO/WHO JECFA Specifications for Flavourings: Ethyl vanillin beta-d-glucopyranoside, JECFA No. 892, mp 199–200 °C, decomposes on heating. View Source
- [2] TGA data cited in: 'Heat-controlled release system of ethyl vanillin based on acyclic cucurbit[n]urils,' Degruyter Brill, 2022. Release of ethyl vanillin at ~260 °C noted. View Source
- [3] Ethyl vanillin boiling point ~295 °C (decomposes) — Ataman Chemical product specification. View Source
